molecular formula C25H21FN4O3 B2386370 N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251632-68-4

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2386370
CAS No.: 1251632-68-4
M. Wt: 444.466
InChI Key: RDHJHIXWLKSDEJ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The 3-fluorophenyl and p-tolylamino groups can be introduced via substitution reactions.

    Final Coupling: The final step often involves coupling the intermediate compounds under specific conditions to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Utilizing its properties in material science or as a catalyst.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate biological pathways.

    Pathways: Affecting signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Compounds: Molecules containing the fluorophenyl group.

    Tolylamino Compounds: Molecules with the tolylamino group.

Uniqueness

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-fluorophenyl)-7-methyl-1-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3/c1-15-6-9-18(10-7-15)28-22(31)14-30-13-21(23(32)20-11-8-16(2)27-24(20)30)25(33)29-19-5-3-4-17(26)12-19/h3-13H,14H2,1-2H3,(H,28,31)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHJHIXWLKSDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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